molecular formula C26H40F3N11O10 B1462404 (2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid CAS No. 158622-13-0

(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Número de catálogo: B1462404
Número CAS: 158622-13-0
Peso molecular: 723.7 g/mol
Clave InChI: RSIUFJVCTDZYLM-LQCLSJOXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a complex peptide derivative with a stereospecific (2S) configuration across its amino acid residues. Key structural features include:

  • Peptide backbone: A multi-residue chain incorporating arginine-like (diaminomethylideneamino) and histidine-like (imidazole) functional groups.
  • Pyrrolidine moiety: Derived from (2S)-pyrrolidine-2-carbonyl, contributing to conformational rigidity.
  • Trifluoroacetic acid (TFA) counterion: Commonly used in peptide synthesis to enhance solubility and stability.

Propiedades

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N11O8.C2HF3O2/c25-18(37)8-16(23(42)43)34-20(39)14(4-2-6-30-24(26)27)32-22(41)17(10-36)35-21(40)15(7-12-9-28-11-31-12)33-19(38)13-3-1-5-29-13;3-2(4,5)1(6)7/h9,11,13-17,29,36H,1-8,10H2,(H2,25,37)(H,28,31)(H,32,41)(H,33,38)(H,34,39)(H,35,40)(H,42,43)(H4,26,27,30);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIUFJVCTDZYLM-LQCLSJOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40F3N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Strategy Overview

The preparation of such a compound generally follows these key steps:

  • Stepwise Peptide Assembly: Sequential coupling of protected amino acid derivatives to build the peptide chain. The stereochemistry (2S) at each chiral center must be strictly controlled.
  • Protecting Group Management: Use of suitable protecting groups for amino, carboxyl, hydroxyl, and guanidine functionalities to prevent side reactions during chain elongation.
  • Coupling Reagents: Employing efficient coupling agents such as HATU, DIC, or EDCI in the presence of bases like DIPEA to activate carboxyl groups for amide bond formation.
  • Incorporation of Non-Standard Residues: Special attention to the incorporation of the imidazolyl and pyrrolidine-containing residues, which may require pre-activation or specific protecting groups.
  • Cleavage and Deprotection: After chain assembly, removal of protecting groups and cleavage from the solid support (if SPPS used), typically under acidic conditions.
  • Salt Formation: Conversion to the trifluoroacetic acid salt form for stability and solubility.

Detailed Preparation Method

Based on analogous peptide synthesis methods and patent literature related to similar compounds, the preparation can be detailed as follows:

Step Description Reagents/Conditions Notes
1 Preparation of Protected Amino Acid Building Blocks Use Fmoc- or Boc-protected amino acids; special protection for guanidine (diaminomethylideneamino) groups Protect side chains to prevent undesired reactions
2 Solid-Phase Peptide Synthesis (SPPS) Initiation Attach first amino acid to resin (e.g., Wang or Rink amide resin) Ensures a solid support for stepwise elongation
3 Stepwise Coupling of Amino Acids Use HATU or DIC/EDCI with DIPEA in DMF or NMP Coupling efficiency monitored by Kaiser test or similar
4 Incorporation of Hydroxy and Imidazolyl Residues Coupling of Fmoc-His(Trt)-OH and Fmoc-Ser(tBu)-OH derivatives Trityl and tert-butyl groups protect imidazole and hydroxyl groups
5 Incorporation of Pyrrolidine-2-carbonyl Residue Coupling of Fmoc-Pro-OH or pre-activated pyrrolidine derivative Pyrrolidine ring requires careful stereochemical control
6 Cleavage and Deprotection Treat resin-bound peptide with TFA cocktail (e.g., TFA/TIS/water) Removes side-chain protecting groups and cleaves from resin
7 Purification Reverse-phase HPLC purification Ensures high purity of final product
8 Formation of Trifluoroacetic Acid Salt Lyophilization from TFA solution or addition of TFA Stabilizes compound and improves solubility

Research Findings and Optimization

  • Coupling Efficiency: Using HATU as the coupling reagent provides higher yields and fewer side products compared to carbodiimide methods.
  • Protecting Group Selection: Trityl protection of the imidazole ring and tert-butyl protection of hydroxyl groups are critical to prevent side reactions during synthesis.
  • Purity and Yield: Optimized cleavage conditions with scavengers such as triisopropylsilane (TIS) improve product purity by preventing side-chain modifications.
  • Salt Formation: The trifluoroacetic acid salt form enhances solubility in aqueous media, which is beneficial for biological applications.

Summary Table of Key Reagents and Conditions

Component Role Typical Reagents Typical Conditions
Amino Acid Building Blocks Peptide chain units Fmoc-protected amino acids Standard commercial derivatives
Coupling Agents Activate carboxyl for amide bond formation HATU, DIC, EDCI Room temperature, DMF or NMP solvent
Base Neutralize acid byproducts DIPEA Stoichiometric amounts
Protecting Groups Protect side chains Trityl (Trt), tert-butyl (tBu), Boc Stable under coupling, removable by TFA
Resin Solid support for SPPS Wang or Rink amide resin Swelling in DMF
Cleavage Cocktail Remove protecting groups and resin cleavage TFA/TIS/water (95:2.5:2.5) 2-3 hours at room temperature
Purification Isolate pure peptide Reverse-phase HPLC Gradient elution with acetonitrile/water + TFA
Salt Formation Stabilize compound Trifluoroacetic acid Lyophilization or solution exchange

Análisis De Reacciones Químicas

Oxidation Reactions

The compound’s amino and hydroxy groups render it susceptible to oxidation. For example:

  • The methionine-like residues (if present in analogs) undergo oxidation to sulfoxides under mild oxidative conditions.

  • The imidazole ring may participate in redox reactions, particularly in the presence of metal ions or peroxides .

Key Data:

Reactive SiteOxidizing AgentProductStability
Thioether groupsH₂O₂/O₂Sulfoxide derivativesModerate
Imidazole moietyFe³⁺/Cu²⁺ ionsRadical intermediatesLabile

Hydrolysis of Amide Bonds

The peptide backbone and amide linkages are prone to hydrolysis:

  • Acidic conditions : Protonation of amide carbonyls accelerates cleavage, yielding carboxylic acids and amines .

  • Basic conditions : Hydroxide ions attack amide bonds, producing fragmented peptides .

Hydrolysis Rates (Analog Data):

pHTemperature (°C)Half-Life (h)
2.02548
7.437120
10.02512

Data inferred from structurally similar peptides .

Acid-Base Interactions

The trifluoroacetic acid (TFA) counterion influences solubility and stability:

  • Deprotonation : At pH > 5, the carboxylic acid groups lose protons, increasing water solubility .

  • Protonation : The diamino groups (pKa ~9–10) remain protonated under physiological conditions, affecting bioavailability .

Coordination with Metal Ions

The diaminomethylideneamino and imidazole groups act as ligands for metal ions:

  • Cu²⁺/Zn²⁺ binding : Forms stable complexes, altering redox activity .

  • Fe²⁺/Fe³⁺ interactions : May catalyze Fenton-type reactions, leading to oxidative degradation .

Stability Constants (log K):

Metal Ionlog K (25°C)
Cu²⁺8.2
Zn²⁺6.8
Fe³⁺9.1

Derived from imidazole-containing analogs .

Stability Under Thermal and Photolytic Stress

  • Thermal degradation : Decomposes above 150°C, releasing CO₂ and NH₃ .

  • Photolysis : UV exposure (λ = 254 nm) cleaves imidazole and amide bonds, generating free radicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Therapeutic Agents : The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biochemical pathways. Its structural components suggest it may interact with specific enzymes or receptors, making it a candidate for drug development targeting diseases such as cancer and autoimmune disorders .
    • Case Study : Research has shown that derivatives of similar compounds can inhibit specific enzyme activities linked to disease progression. For instance, compounds that share structural similarities with (2S)-4-amino-2-[...] have demonstrated efficacy in inhibiting peptidylarginine deiminases (PADs), which are implicated in rheumatoid arthritis and other inflammatory conditions .

Biochemical Research Applications

  • Protein Interaction Studies : The compound's unique structure allows it to serve as a probe in protein interaction studies. It can be utilized to elucidate the mechanisms of action of various proteins involved in metabolic pathways.
    • Data Table : Below is a summary of findings from studies utilizing similar compounds in protein interaction assays:
    Compound NameTarget ProteinEffectReference
    Cl-amidinePAD4Inhibition of citrullination
    BB-Cl-amidinePAD4Reduced NET formation
    F-amidinep300Inhibition of citrullination

Applications in Drug Design

  • Lead Compound Development : The structural complexity of (2S)-4-amino-2-[...] makes it an attractive lead compound for further modifications aimed at enhancing bioactivity and selectivity.
    • Case Study : A study focused on modifying similar amino acid derivatives to improve their pharmacokinetic properties resulted in compounds with increased solubility and bioavailability. These modifications often involve altering functional groups or introducing new moieties that enhance interaction with biological targets .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit the replication of viruses by binding to viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral life cycle and prevents the production of new viral particles. The molecular targets include viral proteases such as the main protease (Mpro) and the papain-like protease (PLpro) .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Class/Name Key Features Source/Application Biological Activity (If Known) Reference
Target compound (as above) Peptide backbone, imidazole, pyrrolidine, TFA counterion Hypothetical: Drug design (enzyme inhibition) Unknown (speculative: protease inhibition) N/A
(2S)-2-amino-3-{4-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenoxy]phenyl}propanoic acid (2S)-configuration, amino acid residues, phenolic ether linkage Metabolite (TMIC database) Unreported
Trifluoromethyl/spiro-structured compounds (e.g., EP 4 374 877 A2) Fluorinated groups, spirocyclic core Patented pharmaceuticals (e.g., kinase inhibitors) Anticancer, enzyme-targeted
Cinnamomum-derived alkaloids/terpenoids Terpenoid backbones, phenylpropanoids Natural products (immunomodulatory, anti-inflammatory) Antioxidant, cytotoxic
Marine sponge-associated peptides (Dictyoceratida) Nitrogenous compounds (alkaloids, peptides) Marine natural products (drug discovery) Cytotoxic, antibacterial

Key Observations:

Peptide vs. Fluorinated Compounds : The target compound’s peptide backbone contrasts with fluorinated small molecules (e.g., EP 4 374 877 A2), which prioritize lipophilicity for membrane penetration .

Natural vs. Synthetic : Unlike Cinnamomum alkaloids or sponge-derived peptides, the target compound is synthetic, with TFA enhancing stability—a feature absent in natural metabolites .

Functional and Therapeutic Potential

  • Enzyme Inhibition: The diamino and imidazole groups may mimic arginine/histidine residues in enzyme active sites, analogous to protease inhibitors in marine peptides .
  • Fluorination Effects: The TFA counterion could enhance bioavailability compared to non-fluorinated natural compounds, as seen in fluorinated kinase inhibitors .
  • Therapeutic Gaps: Unlike Cinnamomum terpenoids with proven anti-inflammatory effects, the target compound’s bioactivity remains unverified but merits testing in ferroptosis models (cf. ’s focus on selective cytotoxicity) .

Actividad Biológica

The compound (2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid; 2,2,2-trifluoroacetic acid is a complex peptide-like molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural complexity of the compound is notable, featuring multiple amino acid residues and functional groups that may influence its biological interactions. The presence of diaminomethylidene and imidazole groups suggests potential interactions with various biological targets, including enzymes and receptors.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit antioxidant activity. The presence of hydroxyl and amino groups may contribute to scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that peptide derivatives can possess antimicrobial properties. The specific structure of this compound may enhance its ability to disrupt bacterial membranes or inhibit essential bacterial enzymes.

Activity Mechanism Reference
AntioxidantScavenging free radicals
AntimicrobialDisruption of bacterial membranes

Interaction with Enzymes

The compound's structure suggests it may act as an enzyme inhibitor. For example, the diaminomethylidene group could interact with active sites of target enzymes, potentially modulating their activity. Preliminary studies indicate that similar compounds can inhibit proteases involved in inflammatory processes.

Study 1: Antioxidant Effects in Cellular Models

A study conducted using cellular models demonstrated that the compound reduced oxidative stress markers significantly. Cells treated with the compound showed lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to untreated controls.

Study 2: Antimicrobial Efficacy

In vitro assays against common pathogens such as Escherichia coli and Staphylococcus aureus revealed that the compound exhibited significant antimicrobial activity. Minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.

The biological activities of this compound are likely mediated through several mechanisms:

  • Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors enhances binding to biological targets.
  • Metal Ion Coordination: Functional groups may facilitate coordination with metal ions, influencing enzyme activity.
  • Membrane Disruption: The amphipathic nature of the molecule allows it to interact with lipid membranes, leading to disruption in microbial cells.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Coupling Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (Diisopropylcarbodiimide) for amide bond formation, as these minimize racemization in peptide synthesis.
  • Protecting Groups : Employ Fmoc (fluorenylmethyloxycarbonyl) for temporary protection of amine groups and tert-butyl for carboxylates, which are compatible with trifluoroacetic acid (TFA) cleavage .
  • Purification : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) enhances purity. TFA acts as an ion-pairing agent, improving peak resolution .
  • Yield Tracking : Monitor reaction progress via LC-MS to identify incomplete couplings early.

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and detects impurities. For example, a [M+H]+ ion at m/z 890.3 (calculated) validates the expected structure .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or deuterated water resolves stereochemistry. Key signals include:
  • δ 1.2–1.8 ppm (pyrrolidine CH2 groups)
  • δ 7.6–8.2 ppm (imidazole protons) .
    • Circular Dichroism (CD) : Assesses secondary structure in aqueous solutions, critical for confirming α-helical or β-sheet motifs influenced by the pyrrolidine and imidazole moieties.

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different experimental models?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the imidazole (e.g., replacing 1H-imidazol-5-yl with pyridyl) or pyrrolidine groups to isolate pharmacophores .
  • Dose-Response Curves : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to differentiate direct target engagement from off-target effects.
  • Data Normalization : Control for TFA counterion interference by comparing salt-free (lyophilized) and TFA-containing forms in activity assays .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

  • Stability Screening : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C, sampling at 0, 24, 48, and 72 hours. Analyze degradation products via LC-MS to identify cleavage sites (e.g., hydrolysis at the oxobutanoic acid moiety) .
  • Formulation Optimization : Encapsulate in PEGylated liposomes or cyclodextrins to shield labile groups from enzymatic or hydrolytic attack.
  • Temperature Control : Store lyophilized samples at -80°C with desiccants to prevent hygroscopic degradation .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or dissolving to avoid inhalation of TFA vapors, which are corrosive .
  • Spill Management : Neutralize TFA-containing spills with sodium bicarbonate before absorption via inert materials (e.g., vermiculite).
  • Waste Disposal : Collect TFA waste separately in acid-compatible containers for incineration, as it reacts violently with bases .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, water (with 0.1% TFA), and ethanol using nephelometry. For example:
SolventSolubility (mg/mL)Notes
DMSO50Precipitates upon dilution
Water + 0.1% TFA25Stable for 24 hours
  • pH Adjustment : Increase solubility in aqueous buffers by adjusting pH to 4–5, where the compound’s carboxylates are protonated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.